

Application Notes and Protocols: Enpatoran Hydrochloride in Animal Studies

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Compound of Interest

Compound Name: *Enpatoran hydrochloride*

Cat. No.: *B8175992*

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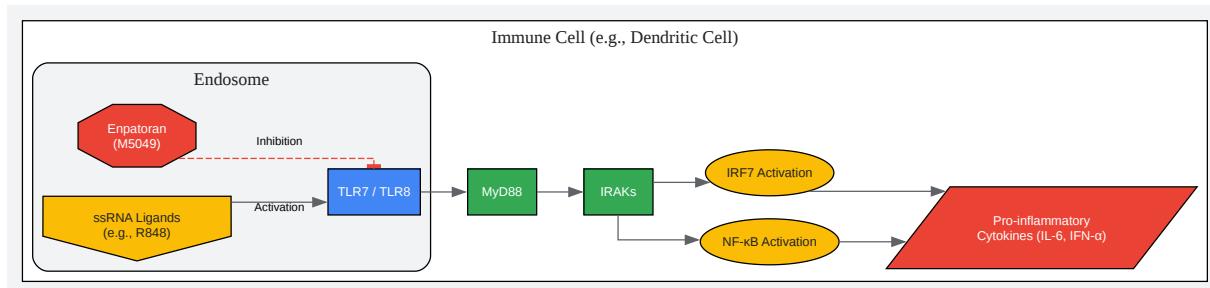
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of **Enpatoran hydrochloride** (also known as M5049) in preclinical animal studies. Enpatoran is a potent, orally active, and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key mediators in the innate immune system.^{[1][2][3]} Aberrant activation of these receptors by endogenous nucleic acids can drive autoimmune diseases like lupus.^[4] Enpatoran blocks this activation, thereby inhibiting the downstream signaling that leads to the production of pro-inflammatory cytokines.^{[3][5]}

These protocols are intended to serve as a guide for researchers designing *in vivo* experiments to assess the pharmacokinetics, pharmacodynamics, and efficacy of **Enpatoran hydrochloride**.

Mechanism of Action

Enpatoran hydrochloride is a small molecule antagonist that binds to and stabilizes the TLR7 and TLR8 dimers in their inactive state.^[3] This prevents the binding of ligands such as single-stranded RNA (ssRNA) from viruses or endogenous RNA-containing immune complexes.^{[3][6][7]} By blocking TLR7/8 activation, Enpatoran inhibits downstream signaling pathways dependent on MyD88, leading to reduced activation of transcription factors like NF- κ B and IRF7.^{[6][7]} This ultimately suppresses the secretion of key pro-inflammatory cytokines, including Interferon-alpha (IFN- α) and Interleukin-6 (IL-6), which are central to the pathophysiology of lupus and other autoimmune diseases.^{[4][6]}

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Caption: Enpatoran blocks TLR7/8 signaling, inhibiting cytokine production.

Quantitative Data In Vitro Potency

The inhibitory activity of Enpatoran has been quantified in various cell-based assays.

Target	Cell Line / System	IC ₅₀ Value	Reference
TLR7	HEK293 Cells	11.1 nM	[2][8]
TLR8	HEK293 Cells	24.1 nM	[2][8]
TLR7	Human PBMCs	68.3 nM	[9]
TLR8	Human PBMCs	620 nM	[9]
TLR7	Human Whole Blood	2.2 nM	[9]
TLR8	Human Whole Blood	120 nM	[9]
IL-6 Production	Human PBMCs (stimulated by various ligands)	35 - 45 nM	[2]

IC_{50} (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HEK293 (Human Embryonic Kidney 293 cells); PBMCs (Peripheral Blood Mononuclear Cells).

In Vivo Pharmacokinetics

Enpatoran hydrochloride demonstrates excellent pharmacokinetic properties across multiple species, particularly high oral bioavailability.[\[2\]](#)

Species	Administration Route	Dose (mg/kg)	Bioavailability (%)	T _{1/2} (hours)	Plasma Clearance (L/h/kg)	Volume of Distribution (L/kg)	Reference
Mouse	Oral Gavage	1.0	100	-	-	-	[2] [8]
Mouse	Intravenous	1.0	-	1.4	1.4	2.7	[2] [8]
Rat	Oral Gavage	1.0	87	-	-	-	[2] [8]
Rat	Intravenous	1.0	-	5.0	1.2	8.7	[2] [8]
Dog	Oral Gavage	1.0	84	-	-	-	[2] [8]
Dog	Intravenous	1.0	-	13	0.59	5.7	[2] [8]

T_{1/2} (Half-life) is the time required for the concentration of the drug in the body to be reduced by one-half.

Experimental Protocols

Protocol 3.1: Oral Gavage Administration in Rodents

Oral gavage is the most common method for administering **Enpatoran hydrochloride** in preclinical efficacy and pharmacokinetic studies, reflecting its intended oral route in clinical use. [2][8]

Materials:

- Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[10][11]
- Syringes (1-3 mL).
- **Enpatoran hydrochloride** formulation in a suitable vehicle (e.g., DMSO, followed by dilution in co-solvents as needed for in vivo use).[1][2]
- Animal scale.

Procedure:

- Animal Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[10][11]
- Measure Gavage Needle Length: Before insertion, measure the needle from the animal's mouth to the bottom of the sternum (xiphoid process) to prevent perforation of the stomach or esophagus.[10][11] Mark the needle to ensure it is not inserted past this point.
- Animal Restraint:
 - Mouse: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent biting.[11][12]
 - Rat: Hold the rat firmly near the thoracic region while supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus.[10][13]
- Needle Insertion:
 - Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[10]

- The tube should pass smoothly with no resistance. If resistance is met, withdraw and try again to avoid accidental entry into the trachea.[12]
- Substance Administration: Once the needle is correctly placed, slowly administer the substance by depressing the syringe plunger.[11]
- Post-Administration Monitoring: After removing the needle, return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or discomfort.[10][14]

Protocol 3.2: Intravenous (IV) Administration in Rats (Tail Vein)

IV administration is used to determine key pharmacokinetic parameters like plasma clearance and volume of distribution.[2]

Materials:

- Rat restrainer.
- Sterile hypodermic needles (e.g., 25-27 gauge).[15]
- Sterile 1-3 mL syringes.
- Heat source (e.g., heat lamp) to induce vasodilation.
- 70% isopropyl alcohol wipes.

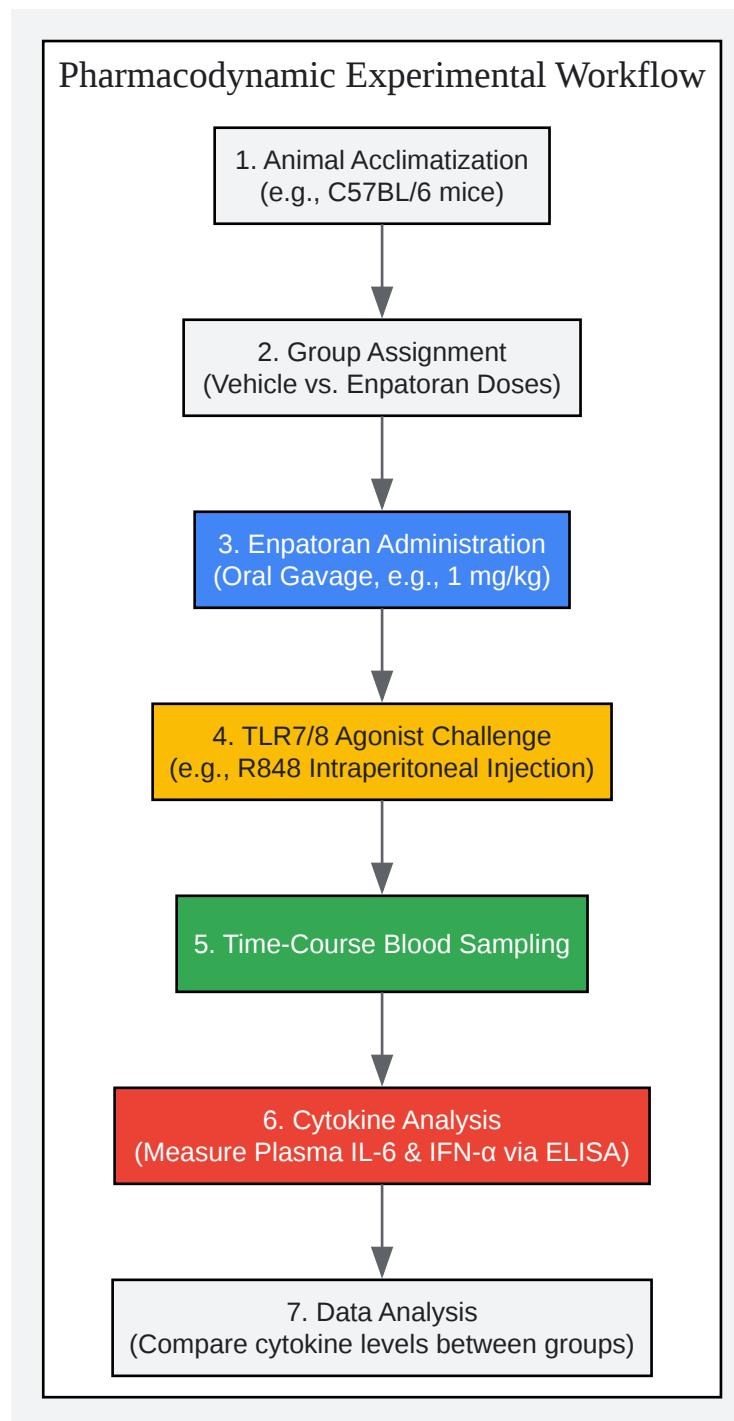
Procedure:

- Animal Preparation: Place the rat in a suitable restrainer. To facilitate injection, warm the tail using a heat source to dilate the lateral tail veins.[16][17] Ensure the animal does not overheat.
- Vein Visualization: Clean the tail with an alcohol wipe. The two lateral tail veins should be visible on either side of the tail.
- Needle Insertion:

- With the needle bevel facing up, insert it into one of the lateral veins at a shallow angle (approximately 30 degrees).[16]
- A successful insertion may be confirmed by a "flash" of blood in the needle hub.[16]
- Substance Administration:
 - Inject the substance slowly and steadily.[16] The vein should blanch (turn pale) as the solution displaces the blood.[15]
 - If swelling occurs, the needle is not in the vein. Withdraw immediately and re-attempt at a more proximal site.
- Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[18] Monitor the animal for any adverse reactions.

Protocol 3.3: In Vivo Pharmacodynamic (PD) Study Design

This experimental workflow is used to assess how Enpatoran inhibits TLR7/8-mediated cytokine production in vivo. A TLR7/8 agonist, such as R848 (resiquimod), is used to stimulate the immune response.[6]



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Caption: Workflow for an *in vivo* study of Enpatoran's pharmacodynamic effect.

Procedure Outline:

- Animal Model: Use appropriate mouse strains (e.g., C57BL/6 or CD1 mice).[9] For autoimmune studies, specific disease models like BXSB-Yaa or IFN- α -accelerated NZB/W mice are used.[4][6]
- Dosing: Pre-treat animals with **Enpatoran hydrochloride** via oral gavage at desired doses (e.g., 1 mg/kg or higher).[2][6] A vehicle control group should always be included.
- Challenge: At a specified time post-Enpatoran administration, challenge the animals with an intraperitoneal injection of a TLR7/8 agonist like R848 (e.g., 25 μ g per mouse) to induce cytokine production.[2]
- Sample Collection: Collect blood samples at various time points after the agonist challenge.
- Analysis: Separate plasma and measure the concentrations of IL-6 and IFN- α using a suitable method like ELISA.
- Outcome: Efficacy is demonstrated by a dose-dependent inhibition of R848-stimulated cytokine production in the Enpatoran-treated groups compared to the vehicle control.[2][6] The lowest efficacious dose in mice has been reported as 1 mg/kg, which was associated with at least 60% inhibition of IL-6 secretion over 24 hours.[6]

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